molecular formula C20H15N3O3 B13823202 2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide

2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide

Cat. No.: B13823202
M. Wt: 345.4 g/mol
InChI Key: UOGSJJLJPOTEOT-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzooxazole ring: This can be achieved by cyclization of an appropriate precursor.

    Introduction of the pyridine moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the benzooxazole core.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridine ring.

    Reduction: Reduction reactions can occur at the amide bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-(2-pyridin-3-yl-benzamide): Lacks the benzooxazole ring.

    N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide: Lacks the methoxy group.

    2-Methoxy-N-(benzooxazol-5-yl)-benzamide: Lacks the pyridine ring.

Uniqueness

2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide is unique due to the presence of all three functional groups (methoxy, pyridine, and benzooxazole), which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C20H15N3O3/c1-25-17-7-3-2-6-15(17)19(24)22-14-8-9-18-16(11-14)23-20(26-18)13-5-4-10-21-12-13/h2-12H,1H3,(H,22,24)

InChI Key

UOGSJJLJPOTEOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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